Structural Differentiation: 17β-Hydroxy Group Confers Distinct Aglycone Identity Relative to Gracillin
17-Hydroxygracillin differs from gracillin by the presence of a hydroxyl group at the C-17 position of the aglycone. 17-Hydroxygracillin contains pennogenin (17-hydroxydiosgenin) as its aglycone, whereas gracillin contains diosgenin lacking the 17-hydroxy moiety [1]. This structural modification alters the compound's hydrogen bonding capacity, polarity, and potential target engagement profile. In SAR studies, modifications to the aglycone F-ring structure have been shown to influence biological activity [2].
| Evidence Dimension | Aglycone structural identity |
|---|---|
| Target Compound Data | Pennogenin (17-hydroxydiosgenin) |
| Comparator Or Baseline | Diosgenin (no 17-OH group) |
| Quantified Difference | Presence of 17β-hydroxy group vs. absence |
| Conditions | Chemical structure analysis; IUPAC nomenclature |
Why This Matters
The 17-hydroxy group distinguishes this compound as a pennogenin glycoside rather than a diosgenin glycoside, which may affect biological activity, solubility, and analytical detection.
- [1] Chem960. (n.d.). 17-Hydroxygracillin (CAS: 90308-85-3) - IUPAC: (3β,25R)-17-Hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside. View Source
- [2] Zhao XS, Li SY, Yang X, Zhou YF. Structure-antineoplastic activity relationships of steroid glycosides. Science and Technology of Food Industry, 2016, (11): 345-349. View Source
